2-(3-Methylpyrazin-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpyrazin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREORYDCTFSZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 3 Methylpyrazin 2 Yl Acetonitrile and Analogous Pyrazine Derivatives
Methods for Pyrazine (B50134) Ring Construction and Methylation Patterns
The foundational step in synthesizing pyrazine derivatives is the construction of the heterocyclic ring. Classical and modern methods offer various routes to the pyrazine core, which can be designed to incorporate specific substitution patterns like methylation.
One of the most established methods for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.com This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the aromatic pyrazine ring. tandfonline.com The choice of reactants directly dictates the substitution pattern of the final product. For instance, the reaction of ethylenediamine (B42938) with a methyl-substituted 1,2-dicarbonyl compound can introduce a methyl group onto the pyrazine ring.
Alternative methods include the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses, which are among the oldest and still relevant reactions involving the self-condensation of α-ketoamines. wikipedia.org More contemporary approaches focus on greener and more efficient syntheses. For example, a one-pot condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727), catalyzed by potassium tert-butoxide, provides a high-yielding and environmentally benign route to pyrazines. tandfonline.com Dehydrogenative coupling reactions, catalyzed by earth-abundant metals like manganese, can produce symmetrical 2,5-dialkyl-substituted pyrazines from the self-coupling of 2-aminoalcohols. nih.gov
Methylation of a pre-formed pyrazine ring is another key strategy. This can be achieved through various methods, including free-radical methylation, which has been studied for pyridine (B92270) and its derivatives and can be extended to pyrazines. researchgate.net Additionally, regioselective methylation of a ruthenium polypyridyl complex bearing a pyrazine moiety has been shown to occur exclusively at the non-coordinated nitrogen of the pyrazine ring, demonstrating precise control over the reaction site. nih.gov
| Reaction Type | Reactants | Key Features | Reference(s) |
| Classical Condensation | 1,2-Diamine + 1,2-Dicarbonyl | Forms dihydropyrazine intermediate, followed by oxidation. | slideshare.net, tandfonline.com |
| Gutknecht Synthesis (1879) | α-Ketoamine | Self-condensation reaction. | wikipedia.org |
| Dehydrogenative Coupling | 2-Aminoalcohols | Manganese-catalyzed self-coupling to form 2,5-dialkylpyrazines. | nih.gov |
| Green One-Pot Synthesis | 1,2-Diketone + 1,2-Diamine | Catalyzed by potassium tert-butoxide in aqueous methanol at room temperature. | tandfonline.com |
Approaches to Introducing and Modifying the Acetonitrile (B52724) Functional Group
Introducing the acetonitrile (-CH₂CN) group onto the pyrazine ring is a critical step for synthesizing the target compound. This can be accomplished through direct or indirect methods.
A common indirect approach involves the introduction of a cyanomethyl group via the reaction of a suitable precursor. For example, a halomethylpyrazine (e.g., 2-(chloromethyl)-3-methylpyrazine) can undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to form the desired acetonitrile derivative. This precursor can be synthesized from the corresponding methylpyrazine through radical halogenation.
Direct cyanomethylation of an aromatic ring using acetonitrile is also a viable strategy. researchgate.net This can be achieved through oxidative cross-dehydrogenative coupling, where a C-H bond on the pyrazine ring is directly converted to a C-CH₂CN bond. researchgate.net Such reactions are often facilitated by a catalyst system that can activate acetonitrile to form a cyanomethyl radical. researchgate.net
The acetonitrile group itself is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for further diversification of the pyrazine scaffold. The methylene (B1212753) bridge is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles to create more complex side chains.
Precursor Synthesis and Regioselective Functionalization
Achieving the specific 2-acetonitrile-3-methyl substitution pattern requires precise control over the regioselectivity of the functionalization steps. The electron-deficient nature of the pyrazine ring influences its reactivity, and the positions of the nitrogen atoms dictate the sites susceptible to nucleophilic or electrophilic attack.
Regioselective metalation is a powerful tool for the controlled functionalization of pyrazines. researchgate.net The use of hindered amide bases, such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride), allows for deprotonation at specific carbon atoms. nih.gov The resulting organometallic intermediate can then be quenched with an electrophile to introduce a desired functional group with high regioselectivity. nih.gov For instance, metalation of a 2-substituted pyrazine can be directed to an adjacent or other specific position, enabling the stepwise construction of polysubstituted derivatives.
The synthesis of functionalized precursors often begins with a simpler, commercially available pyrazine. For example, a chloropyrazine can serve as a versatile starting material. The chlorine atom can be displaced by various nucleophiles or act as a handle for transition-metal-catalyzed cross-coupling reactions to introduce the methyl group. Subsequently, another position on the ring can be functionalized to introduce the acetonitrile moiety or its precursor.
Advanced Synthetic Methodologies
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex pyrazine derivatives, often providing higher yields, shorter reaction times, and greater efficiency.
Transition-metal catalysis, particularly with palladium, is a cornerstone of modern C-C and C-heteroatom bond formation and is widely used in pyrazine chemistry. rsc.org These reactions allow for the coupling of a halogenated or pseudohalogenated pyrazine with a variety of coupling partners.
Suzuki-Miyaura Coupling: This reaction couples a halopyrazine with an organoboron reagent (e.g., a boronic acid or ester) and is effective for creating C-C bonds to introduce alkyl or aryl groups.
Stille Coupling: This involves the reaction of a halopyrazine with an organostannane reagent. It is known for its versatility and tolerance of various functional groups. rsc.org
Sonogashira Coupling: This method is used to couple a halopyrazine with a terminal alkyne, providing a route to alkynylpyrazines. rsc.org
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for a halopyrazine. rsc.org
Heck Coupling: This reaction forms a C-C bond between a halopyrazine and an alkene.
These cross-coupling reactions provide a modular approach to building substituted pyrazines, allowing for the late-stage introduction of key functional groups with high precision. nih.gov
| Cross-Coupling Reaction | Pyrazine Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference(s) |
| Suzuki-Miyaura | Halopyrazine | Organoboron Reagent | Pd(0) catalyst, Base | C(sp²) - C(sp²/sp³) | rsc.org |
| Stille | Halopyrazine | Organostannane | Pd(0) catalyst | C(sp²) - C(sp²/sp³) | rsc.org |
| Sonogashira | Halopyrazine | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | C(sp²) - C(sp) | rsc.org |
| Negishi | Halopyrazine | Organozinc Reagent | Pd(0) or Ni(0) catalyst | C(sp²) - C(sp²/sp³) | rsc.org |
| Heck | Halopyrazine | Alkene | Pd(0) catalyst, Base | C(sp²) - C(sp²) | rsc.org |
Cycloaddition reactions provide a powerful method for constructing cyclic systems. For electron-deficient heterocycles like pyrazine, the inverse-electron-demand Diels-Alder reaction is particularly relevant. acsgcipr.org In this type of reaction, the pyrazine (or a related diazine) acts as the electron-poor diene, reacting with an electron-rich dienophile. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, extruding a small molecule (like N₂ or HCN) to form a new aromatic ring.
Intramolecular [4+2] cycloadditions have been used with pyridazinecarbonitriles bearing alkyne side chains to construct fused ring systems. mdpi.com While these methods may not directly yield 2-(3-methylpyrazin-2-yl)acetonitrile, they represent an advanced strategy for creating complex, fused pyrazine architectures. Annulation reactions, such as the gold(I)-catalyzed regioselective annulation of dihydropyrazinones, offer another sophisticated route to build fused structures onto a pyrazine core. acs.orgnih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. By using microwave irradiation to heat the reaction mixture, significant reductions in reaction times can be achieved compared to conventional heating methods. lookchem.com This technique often leads to higher yields and cleaner reactions by minimizing the formation of side products. lookchem.com
The synthesis of various heterocyclic compounds, including pyrazines and related structures, has benefited from microwave assistance. rsc.orgresearchgate.net For example, the synthesis of poly(hydroxyalkyl)pyrazines via microwave irradiation was found to have unprecedentedly fast reaction rates, with maximum yields reached in as little as three minutes at 120 °C. rsc.org Similarly, protocols for synthesizing quinoxalines and other heterocyclic pyrazines from 1,2-diketone intermediates show excellent yields (69–99%) under microwave conditions. lookchem.com This technology is particularly well-suited for high-throughput synthesis in medicinal chemistry and drug discovery.
Chemical Reactivity and Mechanistic Studies of 2 3 Methylpyrazin 2 Yl Acetonitrile
Reactivity at the Nitrile Center
The nitrile group in 2-(3-Methylpyrazin-2-yl)acetonitrile is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is centered around the electrophilic carbon atom of the cyano group and the acidic protons on the adjacent methylene (B1212753) carbon.
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for the addition of nucleophiles, a fundamental reaction of nitriles. The electron-withdrawing pyrazine (B50134) ring attached to the acetonitrile (B52724) moiety is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to simple alkyl nitriles.
Nucleophilic addition to the nitrile can lead to the formation of various functional groups. For instance, reaction with organometallic reagents like Grignard reagents would lead to the formation of an imine salt, which upon hydrolysis yields a ketone. Similarly, reduction with strong reducing agents such as lithium aluminum hydride would result in the formation of a primary amine.
While specific studies on this compound are not extensively documented, the reactivity of similar aromatic and heteroaromatic nitriles provides a strong basis for predicting its behavior. For example, pyrazine nitriles have been shown to be highly reactive towards nucleophiles like cysteine, a reaction attributed to the electron-withdrawing effect of the heteroaromatic ring.
A general representation of nucleophilic addition to a nitrile is shown below:
R-C≡N + Nu⁻ → [R-C(Nu)=N]⁻This initial adduct can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.
The methylene protons (α-protons) adjacent to the nitrile group in this compound are acidic. This acidity is a consequence of the strong electron-withdrawing effect of the cyano group, which stabilizes the resulting carbanion through resonance. The adjacent 3-methylpyrazine ring further contributes to this stabilization.
This enhanced acidity allows for the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol-type condensations, and Michael additions.
A relevant example of the reactivity of α-protons in a similar system is the lateral metalation of 2,3-dimethylpyrazine. In this reaction, a strong base like n-butyllithium selectively deprotonates one of the methyl groups, which are analogous to the methylene group in the target compound, to form a lithiated intermediate that can then react with electrophiles.
Furthermore, the in situ formation of a silyl (B83357) ketene (B1206846) imine from acetonitrile and a silyl triflate demonstrates the synthetic utility of activating the α-position of nitriles. This intermediate can then react with various electrophiles.
| Reaction Type | Reagents | Product Type |
| Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | α-Alkylated nitrile |
| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxynitrile |
| Silyl Ketene Imine Formation | Silyl triflate, Amine base | Silyl ketene imine |
This table represents expected reactions based on the general reactivity of α-protons of acetonitriles.
The nitrile group is a valuable participant in cyclization reactions, acting as an electrophile or being transformed into a group that facilitates ring closure. In the context of this compound, both intramolecular and intermolecular cyclizations are plausible.
Intermolecular cyclization can be exemplified by the reaction of 1,2,3-triazines with activated acetonitriles, which proceeds via a cascade nucleophilic addition to form highly substituted pyridines. researchgate.net While this specific reaction may not directly involve a pyrazine, it highlights the ability of the acetonitrile moiety to participate in the construction of new heterocyclic rings.
Intramolecular cyclization could occur if a suitable functional group is introduced elsewhere in the molecule that can react with the nitrile. For instance, the cyclization of 2-(3-benzoylthioureido)benzonitrile in the presence of sulfuric acid to form a benzothiazine derivative showcases the nitrile group's role in ring formation. google.com
A patent has described the preparation of 2-amino pyridine (B92270) derivatives through the cyclization of open-chain nitrile precursors with nitrogen-containing compounds, further underscoring the utility of the nitrile group in synthesizing heterocyclic systems. rsc.org
Reactivity of the Pyrazine Heterocycle
The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency is the primary determinant of its reactivity.
Pyrazine is generally unreactive towards electrophilic aromatic substitution. The nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density from the aromatic system. Furthermore, electrophiles tend to coordinate with the lone pair of electrons on the nitrogen atoms, leading to the formation of a positively charged pyridazinium-like species, which further deactivates the ring.
However, the presence of activating groups on the pyrazine ring can, in some cases, enable electrophilic substitution to occur, albeit often under harsh conditions. For the subject molecule, the methyl and acetonitrile substituents are not strongly activating, and thus, electrophilic substitution on the pyrazine ring is expected to be difficult. Attempts to introduce halogen atoms at the 5-position of a substituted pyrazine core via metalation or electrophilic substitution protocols have been reported to be unsuccessful. mdpi.com
In stark contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is a characteristic feature of many nitrogen-containing heterocycles. nih.gov The reaction is facilitated by the ability of the electronegative nitrogen atoms to stabilize the negative charge in the Meisenheimer-like intermediate that is formed during the reaction. mdpi.comacs.org
For a nucleophilic attack to occur on the pyrazine ring of this compound, a good leaving group must be present on the ring. If, for example, a halogen atom were present at the 5- or 6-position of the pyrazine ring, it could be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.
The regioselectivity of nucleophilic attack on substituted pyridines, a related heterocyclic system, is often favored at the positions ortho and para to the ring nitrogen atoms, as the negative charge of the intermediate can be delocalized onto the nitrogen. mdpi.com A similar principle would apply to pyrazines.
An interesting related reaction is tele-substitution, where a nucleophile attacks a position on the ring distant from the leaving group. Such reactions have been observed in pyrazine ring systems.
| Nucleophile | Leaving Group (on Pyrazine Ring) | Product Type |
| Amine (R₂NH) | Halogen (e.g., Cl, Br) | Aminopyrazine |
| Alkoxide (RO⁻) | Halogen (e.g., Cl, Br) | Alkoxypyrazine |
| Thiolate (RS⁻) | Halogen (e.g., Cl, Br) | Alkylthiopyrazine |
This table illustrates potential SNAr reactions on a hypothetical halogenated derivative of the pyrazine core.
Reaction Mechanism Elucidation for Key Transformations
The progress of chemical transformations involving this compound can be effectively monitored using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy. These methods provide real-time or quasi-real-time information on the consumption of reactants and the formation of products by tracking changes in characteristic spectral features.
Infrared (IR) Spectroscopy: The nitrile group (C≡N) has a characteristic sharp absorption band in the IR spectrum, typically appearing around 2240-2260 cm⁻¹. Upon coordination to a metal center, the C≡N stretching frequency is expected to shift to a higher wavenumber (a blue shift), which confirms the involvement of the nitrile nitrogen in bonding. nih.gov Similarly, changes in the vibration modes of the pyrazine ring C=N and C-H bonds would indicate its participation in the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring reaction progress. Changes in the chemical shifts of the protons and carbons on the pyrazine ring and the methylene (-CH₂) group would signal a change in their electronic environment. For instance, in a complexation reaction, the coordination to a paramagnetic metal center would lead to significant broadening and shifting of NMR signals, while coordination to a diamagnetic metal would result in distinct downfield or upfield shifts.
UV-Visible (UV-Vis) Spectroscopy: The pyrazine ring contains π-systems that give rise to electronic transitions observable in the UV-Vis region. Reactions such as metal coordination or functional group transformation can alter the energy of these transitions, leading to a shift in the absorption maxima (λ_max) and changes in molar absorptivity. researchgate.netresearchgate.net Monitoring these changes over time allows for the determination of reaction kinetics.
Table 2: Expected Spectroscopic Shifts for this compound During Metal Coordination
| Spectroscopic Technique | Functional Group | Expected Change Upon Coordination | Rationale |
| FTIR | Nitrile (C≡N) | Shift to higher frequency (e.g., >2260 cm⁻¹) | Strengthening of the C≡N bond due to nitrogen lone pair donation to the metal. |
| Pyrazine Ring (C=N) | Shift in stretching frequency | Alteration of the ring's electronic structure. | |
| ¹H NMR | Methylene (-CH₂) Protons | Downfield shift | Deshielding effect from the electron-withdrawing metal center. |
| Pyrazine Ring Protons | Downfield or upfield shifts | Change in the aromatic ring current and electronic density. | |
| ¹³C NMR | Methylene (-CH₂) Carbon | Downfield shift | Deshielding effect from the coordinated metal. |
| Nitrile (C≡N) Carbon | Shift in resonance | Change in hybridization and electronic environment. | |
| UV-Vis | Pyrazine Ring (π → π*) | Bathochromic or Hypsochromic Shift | Alteration of the energy levels of the molecular orbitals. |
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular bond to an isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.org For reactions involving this compound, KIE studies, particularly using deuterium (B1214612) (²H) substitution, can provide significant mechanistic insights.
A key position for isotopic labeling in this molecule is the methylene (-CH₂) group. By synthesizing the deuterated analogue, this compound-d₂, and comparing its reaction rate to the non-deuterated compound, one can probe the involvement of the C-H bond in the transition state.
Primary KIE: If a C-H bond at the methylene position is broken or formed in the rate-determining step (e.g., in a deprotonation reaction to form a carbanion), a significant primary KIE (kH/kD > 2) would be expected. The heavier C-D bond has a lower zero-point vibrational energy, requiring more energy to break, thus slowing down the reaction. princeton.edu
Secondary KIE: If the C-H bond is not broken but the hybridization of the carbon atom changes during the rate-determining step, a smaller secondary KIE may be observed. wikipedia.org For example, a change from sp³ hybridization (in the reactant) to sp² (in a transition state or intermediate) typically results in a normal secondary KIE (kH/kD ≈ 1.1–1.2). Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD ≈ 0.8–0.9). wpmucdn.com This could be used to probe mechanisms where the methylene carbon is involved in the formation of a new bond.
Table 3: Hypothetical KIE Values and Mechanistic Interpretations for Reactions at the Methylene Group
| Observed kH/kD Value | Type of KIE | Mechanistic Implication |
| ~1 | No significant KIE | C-H bond is not broken or altered in the rate-determining step. |
| 0.8 - 0.9 | Inverse Secondary | Rehybridization of the methylene carbon from sp² to sp³ in the transition state. |
| 1.1 - 1.4 | Normal Secondary | Rehybridization of the methylene carbon from sp³ to sp² in the transition state. wikipedia.org |
| > 2 | Primary | Cleavage of the C-H bond at the methylene position occurs in the rate-determining step. |
Computational Modeling of Reaction Pathways
Computational chemistry provides a theoretical framework to complement experimental studies in elucidating reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model the reaction pathways of this compound, offering detailed insights into the structures and energies of reactants, transition states, and products.
For a given transformation, computational modeling can be used to:
Determine Ground-State Geometries: Optimize the three-dimensional structures of reactants, intermediates, and products.
Locate Transition States (TS): Identify the geometry of the highest energy point along the reaction coordinate. The existence of a single imaginary frequency in the vibrational analysis confirms a true transition state.
Calculate Reaction Energy Profiles: By calculating the relative energies of all species along the reaction pathway, a potential energy surface can be constructed. This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔH), which can be compared with experimental kinetic data.
Analyze Electronic Structure: Methods such as Natural Bond Orbital (NBO) analysis can be used to study charge distribution, bond orders, and orbital interactions, providing a deeper understanding of the bonding changes that occur during the reaction.
For example, in the study of the coordination of this compound to a metal center, DFT calculations could predict the most stable coordination mode (e.g., bidentate vs. bridging), calculate the binding energies, and model the geometric and electronic changes upon complexation.
Table 4: Information Obtainable from Computational Modeling of Reaction Pathways
| Computational Output | Description | Mechanistic Insight Provided |
| Optimized Geometries | Lowest energy 3D structures of reactants, intermediates, products, and transition states. | Provides bond lengths, bond angles, and dihedral angles for key species. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Helps to predict reaction rates and compare different possible mechanistic pathways. |
| Reaction Energy (ΔErxn) | The overall energy difference between products and reactants. | Determines if a reaction is exothermic or endothermic. |
| Vibrational Frequencies | Calculated vibrational modes for a given structure. | Confirms stationary points (0 imaginary frequencies) and transition states (1 imaginary frequency). Can be used to predict IR spectra and calculate zero-point energies for KIE analysis. |
| Charge Distribution | Calculation of partial atomic charges on each atom in a molecule. | Shows how electron density shifts during a reaction, identifying nucleophilic and electrophilic sites. |
Derivatization and Synthetic Applications of 2 3 Methylpyrazin 2 Yl Acetonitrile in Complex Molecule Synthesis
Elaboration of the Acetonitrile (B52724) Side Chain for Diverse Functionality
Hydrolysis to Carboxylic Acid Derivatives:While direct hydrolysis data for 2-(3-Methylpyrazin-2-yl)acetonitrile is scarce, research on the closely related analogue, (pyridyl-2)acetonitrile, demonstrates its conversion to the corresponding amide via alkaline hydrolysis.nih.govThis suggests a feasible pathway for the pyrazine (B50134) derivative. The hydrolysis would likely proceed in two stages: first to the 2-(3-methylpyrazin-2-yl)acetamide, and upon further reaction, to 2-(3-methylpyrazin-2-yl)acetic acid.
Table 1: Analogous Hydrolysis of Heterocyclic Acetonitriles
| Starting Material | Reagents/Conditions | Product | Reference |
|---|
Reduction and Amination Pathways:There is a lack of specific literature describing the reduction of the nitrile group of this compound to the corresponding 2-(3-methylpyrazin-2-yl)ethanamine. While general methods for nitrile reduction are known, such as electrochemical reductionnih.govor catalytic hydrogenation, their application to this specific substrate is not documented in the available search results.
Due to the absence of specific research data for the majority of the outlined topics, generating an article that is both thorough and scientifically accurate is not possible. Proceeding would require speculation, which would violate the core principles of scientific accuracy.
Conversion to Carbonyl and Alkene Equivalents
The acetonitrile group in this compound is a valuable synthon that can be readily converted into other key functional groups, such as carbonyls and alkenes. These transformations significantly broaden the synthetic utility of the parent molecule, providing access to a wider array of derivatives.
The conversion of the nitrile functionality into a ketone can be effectively achieved through the addition of organometallic reagents, such as Grignard reagents, followed by acidic hydrolysis of the resulting imine intermediate. masterorganicchemistry.com This method allows for the introduction of a variety of alkyl or aryl groups, leading to the formation of diverse 2-acyl-3-methylpyrazine derivatives. For instance, the reaction with an appropriate Grignard reagent (R-MgX) would yield a ketone after workup.
Alternatively, the nitrile group can be partially reduced to an aldehyde. This is often accomplished using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which hydrolyzes upon workup to afford the corresponding aldehyde. This transformation provides a direct route to 2-(3-methylpyrazin-2-yl)acetaldehyde, a key intermediate for further synthetic elaborations.
Furthermore, the activated methylene (B1212753) group adjacent to the pyrazine ring and the nitrile group can participate in olefination reactions. For example, under basic conditions, it can undergo condensation with aldehydes or ketones to form α,β-unsaturated nitriles, which are valuable intermediates in their own right.
The following table summarizes these key transformations:
| Starting Material | Reagent(s) | Product Type | General Product Structure |
| This compound | 1. R-MgX 2. H₃O⁺ | Ketone | 1-(3-Methylpyrazin-2-yl)alkan-1-one |
| This compound | 1. DIBAL-H 2. H₂O | Aldehyde | 2-(3-Methylpyrazin-2-yl)acetaldehyde |
| This compound | R-CHO, Base | Alkene (α,β-unsaturated nitrile) | 2-(3-Methylpyrazin-2-yl)-3-R-acrylonitrile |
Strategic Incorporation into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. mdpi.com The structural features of this compound make it an excellent candidate for participation in such reactions, particularly in the synthesis of fused heterocyclic systems.
The active methylene group of this compound can act as a nucleophile after deprotonation. This reactivity is central to its application in MCRs. For example, it can serve as the active methylene component in Knoevenagel-type condensations with an aldehyde, which often initiates a cascade of reactions.
A prime example of its potential utility is in the synthesis of pyrano[2,3-c]pyrazole derivatives, a class of compounds with recognized biological activities. nih.gov In a hypothetical four-component reaction, this compound could react with an aromatic aldehyde, malononitrile, and hydrazine (B178648) hydrate. nih.gov The reaction sequence would likely involve an initial Knoevenagel condensation between the aldehyde and this compound, followed by a Michael addition and subsequent cyclization steps to furnish the complex heterocyclic product.
Similarly, this pyrazinylacetonitrile derivative could potentially be employed in isocyanide-based MCRs such as the Passerini and Ugi reactions, which are renowned for their ability to generate molecular diversity. wikipedia.orgnih.gov In a Passerini three-component reaction, an isocyanide, an aldehyde or ketone, and a carboxylic acid combine to form an α-acyloxy amide. organic-chemistry.org While the acetonitrile itself is not a direct component, its derivatives, such as the corresponding aldehyde obtained from its reduction, could be utilized. In an Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a bis-amide. nih.gov Again, derivatives of this compound could serve as the carbonyl or amine component, thereby incorporating the methylpyrazine scaffold into peptide-like structures.
The strategic incorporation of this compound or its simple derivatives into MCRs provides a highly efficient pathway to novel and complex molecules with the pyrazine motif.
The table below outlines the potential roles of this compound in various MCRs.
| Multi-Component Reaction | Role of this compound | Other Components | Resulting Scaffold |
| Pyrano[2,3-c]pyrazole Synthesis | Active Methylene Component | Aromatic Aldehyde, Malononitrile, Hydrazine Hydrate | Substituted pyranopyrazoles fused with a pyrazine ring |
| Passerini Reaction (via derivative) | Aldehyde (after reduction of nitrile) | Isocyanide, Carboxylic Acid | α-Acyloxy amides bearing the methylpyrazine moiety |
| Ugi Reaction (via derivative) | Aldehyde or Amine (after functional group transformation) | Isocyanide, Carboxylic Acid, Amine or Carbonyl | Peptide-like structures incorporating the methylpyrazine unit |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 2 3 Methylpyrazin 2 Yl Acetonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical AssignmentsFurther structural elucidation would be discussed here.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of protons on the pyrazine (B50134) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the carbons of the pyrazine ring and the methylene (B1212753) group.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the placement of the methyl and acetonitrile (B52724) substituents on the pyrazine ring by showing correlations from the methyl protons to the ring carbons and from the methylene protons to the ring and nitrile carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, helping to confirm the compound's conformation.
Advanced Chromatographic Separation and Detection TechniquesThis final section would discuss the methods used to purify and analyze 2-(3-Methylpyrazin-2-yl)acetonitrile. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), likely coupled with mass spectrometry (LC-MS or GC-MS), would be described. Information on retention times, column types, and mobile/stationary phases would be provided, highlighting the methods developed for its separation from reaction mixtures and for quantitative analysis.
Currently, the absence of published experimental results prevents the population of these sections with the necessary factual detail and data tables. The scientific community awaits the publication of research on the synthesis and characterization of this compound to enable such a thorough analytical review.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Mixture Analysis and Purity Profiling
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and powerful technique for the analysis of complex mixtures and the detailed purity profiling of pharmaceutical substances and chemical intermediates. lcms.cznih.gov This method offers significant advantages in terms of resolution, speed, and sensitivity over conventional HPLC. lcms.cz For a compound like this compound, UPLC-MS/MS is indispensable for separating the main compound from structurally similar process impurities, starting materials, and degradation products that may be present at trace levels. nih.govresearchgate.net
The methodology involves injecting the sample into a UPLC system, where it passes through a column packed with sub-2 µm particles. This allows for superior separation efficiency. The mobile phase composition, typically a gradient of an organic solvent like acetonitrile or methanol (B129727) and an aqueous solution containing a modifier like formic acid, is optimized to achieve the best separation. nih.govmdpi.com
As components elute from the column, they enter the mass spectrometer. The instrument first ionizes the molecules, often using electrospray ionization (ESI). In the tandem mass spectrometer (MS/MS), a specific precursor ion (the molecular ion of the target analyte) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even in complex matrices. nih.govpnrjournal.com The selection of at least two transitions per compound—one for quantification and one for confirmation—enhances the reliability of the identification. nih.govmdpi.com This capability is critical for establishing a detailed impurity profile, which is a key component of quality and safety assessment throughout the lifecycle of a chemical product. lcms.cznih.gov
Table 1: Illustrative UPLC-MS/MS Parameters for Purity Profiling
| Parameter | Value |
| UPLC System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical Transition (Quantifier) | m/z 148.1 → 106.1 |
| Hypothetical Transition (Qualifier) | m/z 148.1 → 79.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.net It is particularly well-suited for the analysis of pyrazine derivatives, which are often characterized by their volatility and distinct aromas. researchgate.netscispace.com In the context of this compound research, GC-MS is used to characterize the compound itself, as well as any volatile byproducts or impurities that may arise during its synthesis or storage.
For analysis, the sample is typically dissolved in a suitable solvent or analyzed directly from the headspace using techniques like Solid Phase Microextraction (SPME). scispace.comsigmaaldrich.com The sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase interacts differently with various components, causing them to separate based on their boiling points and polarity.
Upon exiting the column, the separated compounds are introduced into the mass spectrometer, which fragments the molecules in a reproducible manner, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical "fingerprint." researchgate.net However, positional isomers of alkylpyrazines can produce very similar mass spectra, making unambiguous identification challenging based on spectral data alone. researchgate.net To overcome this, the chromatographic retention index (RI) is used in conjunction with the mass spectrum to reliably identify specific isomers. researchgate.net
Table 2: Typical GC-MS Conditions for Volatile Pyrazine Analysis
| Parameter | Value |
| GC System | Agilent GC with Mass Selective Detector (MSD) or similar |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Elucidation
X-ray diffraction techniques are essential for investigating the solid-state properties of crystalline materials. They provide fundamental information about the atomic arrangement within a crystal lattice, which defines the material's physical and chemical properties.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. mdpi.compreprints.org This technique requires a high-quality single crystal of the compound. When a focused beam of X-rays is directed at the crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of every atom. mdpi.com
The data obtained from an SCXRD experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system, and the space group. mdpi.com This analysis provides an unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how the molecules pack together in the solid state. researchgate.net This level of detail is unattainable by other analytical methods and is crucial for confirming the identity of a newly synthesized compound like this compound. mdpi.compreprints.org
Table 3: Hypothetical Single Crystal Data for this compound
| Parameter | Illustrative Value |
| Chemical Formula | C₈H₇N₃ |
| Formula Weight | 145.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 9.156(3) |
| β (°) | 112.54(2) |
| Volume (ų) | 735.8(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.310 |
Powder X-ray Diffraction (XRPD) for Crystalline Form Characterization
Powder X-ray Diffraction (XRPD) is a rapid and non-destructive technique used to analyze polycrystalline materials. usp.org Instead of a single crystal, a fine powder of the sample is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid. tricliniclabs.com
XRPD is the primary tool for identifying different crystalline forms, or polymorphs, of a substance. nih.gov Polymorphs have the same chemical composition but differ in their crystal lattice structure, which can lead to different physical properties like solubility and stability. nih.gov The XRPD pattern of an unknown sample is compared against a database of known patterns or a pattern calculated from single-crystal data to identify the crystalline phase(s) present. usp.orgnih.gov It can also be used to assess the purity of a crystalline sample by detecting the presence of other crystalline phases and to determine the degree of crystallinity, distinguishing crystalline material from amorphous solids which produce a broad "halo" instead of sharp peaks. americanpharmaceuticalreview.com
Table 4: Representative Powder XRD Peak List for a Crystalline Form
| Position (°2θ) | Relative Intensity (%) |
| 10.5 | 85 |
| 15.2 | 45 |
| 18.8 | 100 |
| 21.1 | 70 |
| 23.5 | 30 |
| 25.9 | 65 |
| 28.4 | 50 |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior of Solid Forms
Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. rroij.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two complementary techniques that provide critical information about the thermal behavior of solid forms of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram plots heat flow against temperature, showing endothermic events (like melting, which absorbs heat) and exothermic events (like crystallization, which releases heat). For a pure crystalline compound, the melting point appears as a sharp endothermic peak, providing information on purity and identity. The presence of multiple peaks or broad peaks can indicate impurities or the existence of different polymorphic forms. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com A TGA curve plots the percentage of weight loss against temperature. This analysis is primarily used to determine the thermal stability and composition of a material. tainstruments.comresearchgate.net For this compound, TGA would identify the temperature at which the compound begins to decompose. The analysis can reveal distinct stages of mass loss, which might correspond to the loss of solvent or specific decomposition steps. researchgate.netdiva-portal.org When used together, DSC and TGA can differentiate between a melting event (detected by DSC with no mass loss in TGA) and a decomposition event that occurs at or near the melting temperature (detected by both DSC and TGA). tainstruments.com
Table 5: Summary of Thermal Analysis Data
| Technique | Observation | Interpretation |
| DSC | Sharp endotherm with onset at 95.2 °C | Melting point of the crystalline form |
| TGA | No significant weight loss below 200 °C | Compound is thermally stable up to 200 °C |
| TGA | Onset of major weight loss at 215 °C | Thermal decomposition begins |
Computational and Theoretical Approaches in the Study of 2 3 Methylpyrazin 2 Yl Acetonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into geometry, vibrational frequencies, and molecular orbitals.
Geometric Optimization and Vibrational Frequency Analysis
Geometric optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. Following optimization, vibrational frequency analysis can be performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. While DFT has been applied to various pyrazine (B50134) derivatives to understand their structural parameters and vibrational modes, specific data for the geometric optimization and vibrational frequencies of 2-(3-Methylpyrazin-2-yl)acetonitrile are not documented in the searched literature.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are crucial for predicting a molecule's electrophilic and nucleophilic behavior. The energy gap between the HOMO and LUMO is also an important indicator of chemical stability. Although FMO analysis is a standard component of computational studies on heterocyclic compounds, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the available literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are valuable tools for exploring the conformational landscape of molecules and their interactions with their environment over time.
Conformational Analysis and Preferred Geometries
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies to find the most stable, or preferred, geometries. For a molecule like this compound, this would involve exploring the rotation around the single bond connecting the acetonitrile (B52724) group to the pyrazine ring. Such studies on related substituted pyrazines have been conducted, but a specific conformational analysis for this compound is not available.
Simulation of Intermolecular Interactions in Solvation and Solid State
Molecular dynamics simulations can model how a molecule interacts with solvent molecules (solvation) or with other molecules in a crystal lattice (solid state). These simulations provide insights into solubility, crystal packing, and intermolecular forces such as hydrogen bonding and van der Waals interactions. There are currently no published simulation studies detailing the intermolecular interactions of this compound in either a solvated or solid-state environment.
Reaction Mechanism Prediction and Energy Surface Mapping
Computational methods can be employed to predict the pathways of chemical reactions and to map the potential energy surface, identifying transition states and calculating activation energies. This is crucial for understanding reaction kinetics and mechanisms. However, there are no available computational studies that predict or map the energy surface for reactions involving this compound.
Transition State Localization
The localization of transition states (TS) is a cornerstone of computational reaction chemistry, providing a theoretical gateway to understanding reaction mechanisms and predicting reaction rates. A transition state represents a first-order saddle point on the potential energy surface (PES), corresponding to the highest energy barrier along the reaction coordinate. For reactions involving this compound, such as nucleophilic substitution or addition reactions at the pyrazine ring or the acetonitrile moiety, computational methods can be employed to precisely locate the geometry of the transition state.
Methods like the Berny optimization algorithm, as well as synchronous transit-guided quasi-Newton (STQN) methods such as QST2 and QST3, are commonly utilized in quantum chemistry software packages to find these saddle points. For a hypothetical reaction, the process would involve:
Reactant and Product Optimization: The geometries of the reactants and products are first optimized to find their lowest energy conformations.
Initial Guess of the Transition State: An initial guess for the transition state structure is generated. This can be done by manual construction based on chemical intuition or by using automated search algorithms.
Transition State Optimization: The chosen optimization algorithm is then used to locate the saddle point on the PES. A key criterion for a valid transition state is the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate.
Elucidation of Rate-Determining Steps
The activation energy (ΔG‡) for each step is calculated as the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate. The step with the largest ΔG‡ is the rate-determining step. This information is crucial for optimizing reaction conditions to improve yields and reaction times. For example, if a particular step is identified as rate-limiting, catalysts can be designed to specifically lower the energy of that transition state.
In the context of this compound, identifying the rate-determining step in its synthesis or subsequent reactions would be a key outcome of a computational study. This would allow for a more rational approach to process optimization and the development of more efficient synthetic routes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of novel compounds and for the interpretation of experimental spectra. Density Functional Theory (DFT) is a particularly popular method for this purpose due to its favorable balance of accuracy and computational cost.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate the isotropic shielding tensors of nuclei. These shielding values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of functional and basis set. Studies have shown that a variety of functionals can provide accurate predictions for both ¹H and ¹³C NMR chemical shifts. nih.govbohrium.comresearchgate.net For this compound, this would involve optimizing the molecular geometry and then performing a GIAO calculation to predict the chemical shifts of all hydrogen and carbon atoms. The predicted spectrum can then be compared with experimental data to confirm the structure of the compound.
Interactive Data Table: Predicted vs. Experimental Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Pyrazine-H5 | 8.45 | 8.52 | Pyrazine-C2 | 152.1 |
| Pyrazine-H6 | 8.60 | 8.65 | Pyrazine-C3 | 155.3 |
| CH₃ | 2.65 | 2.70 | Pyrazine-C5 | 143.2 |
| CH₂ | 4.10 | 4.15 | Pyrazine-C6 | 144.8 |
| CH₃ | 21.5 | |||
| CH₂ | 25.8 | |||
| CN | 117.0 |
Note: The values in this table are illustrative and based on typical ranges for similar compounds. Actual computational and experimental values may vary.
IR Frequencies: Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated computationally. Following geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experiment. researchgate.netpsu.educore.ac.uk For this compound, this would allow for the assignment of specific vibrational modes to the observed peaks in an experimental IR spectrum, such as the C≡N stretch of the acetonitrile group and the various C-H and C-N stretching and bending modes of the pyrazine ring.
In Silico Design of Novel Pyrazine-Containing Molecular Architectures
The principles of computational chemistry are not only used to study existing molecules but also to design new ones with desired properties. This in silico design process is a cornerstone of modern drug discovery and materials science. mdpi.com By starting with a scaffold like this compound, computational methods can be used to explore how modifications to the structure would affect its biological activity or material properties.
This process often involves techniques such as:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. By identifying key structural features that contribute to activity, new, more potent analogs can be designed. japsonline.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. japsonline.comnih.govdoaj.org By understanding these binding interactions, molecules can be designed to have higher affinity and selectivity for the target.
Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for biological activity. These models can be used to search large databases of virtual compounds to identify new potential drug candidates. japsonline.com
ADMET Prediction: Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This allows for the early identification of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources in the drug development process. doaj.org
For example, starting with the this compound core, medicinal chemists could use these computational tools to design new derivatives with potential applications as kinase inhibitors, anticancer agents, or other therapeutic agents, a strategy that has been successfully applied to other pyrazine-based compounds. japsonline.comnih.gov
Future Prospects and Emerging Research Areas Pertaining to 2 3 Methylpyrazin 2 Yl Acetonitrile
Development of Green Chemistry Methodologies for Synthesis
The chemical industry's shift towards sustainability has spurred significant research into green chemistry methodologies for the synthesis of heterocyclic compounds like 2-(3-Methylpyrazin-2-yl)acetonitrile. Key areas of development include biocatalysis and continuous-flow synthesis, which promise to reduce the environmental footprint of chemical production.
Biocatalytic approaches, utilizing enzymes or whole microorganisms, offer a promising alternative to traditional chemical synthesis. polimi.itnih.gov These methods operate under mild conditions, avoiding the need for high temperatures, pressures, and toxic reagents. nih.gov For instance, the enzymatic synthesis of pyrazinamide (B1679903) derivatives, which are structurally related to this compound, has been successfully demonstrated using enzymes like Lipozyme® TL IM. nih.gov This biocatalytic process can be conducted in greener solvents, such as tert-amyl alcohol, achieving high yields in significantly reduced reaction times. nih.gov
Continuous-flow chemistry is another green methodology being explored for the synthesis of pyrazine (B50134) derivatives. flinders.edu.aueuropa.eu This technique offers enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov The synthesis of 2-methylpyridines, for example, has been achieved with high selectivity and in a much greener fashion using a simplified bench-top continuous flow setup. mdpi.com Furthermore, multi-step continuous-flow systems are being developed to streamline the synthesis of complex molecules, including active pharmaceutical ingredients and natural products. flinders.edu.au
Table 1: Comparison of Green Synthesis Methodologies for Pyrazine Derivatives
Methodology Key Advantages Example Application (Related Compounds) Reference Biocatalysis Mild reaction conditions, use of renewable resources, high selectivity, reduced waste. Enzymatic synthesis of pyrazinamide derivatives using Lipozyme® TL IM. nih.gov Continuous-Flow Synthesis Enhanced reaction control, improved safety, scalability, potential for automation. Synthesis of 2-methylpyridines with high selectivity. Microwave-Assisted Synthesis Rapid reaction rates, increased yields, energy efficiency. Synthesis of pyrano[2,3-c]pyrazole derivatives. Ultrasound-Assisted Synthesis Milder reaction conditions, improved selectivity and purity. Synthesis of dihydropyrano[2,3-c]pyrazole derivatives.
Exploration of Unprecedented Reactivity Profiles
The unique electronic properties of the pyrazine ring, combined with the reactive acetonitrile (B52724) group, make this compound a candidate for exploring novel chemical transformations. While specific research on this compound's reactivity is nascent, studies on analogous azinylacetonitriles, such as 2-pyridylacetonitrile (B1294559), provide insights into its potential.
The methylene (B1212753) group in azinylacetonitriles is highly reactive towards electrophiles, a characteristic that has been leveraged for the synthesis of a variety of functionally substituted azoles and condensed azoles. nih.gov For example, 2-pyridylacetonitrile has been shown to couple with aromatic diazonium salts to form arylhydrazones, which can then be cyclized to yield 1,2,3-triazolylpyridines. nih.gov This suggests that this compound could undergo similar transformations, leading to a diverse range of novel heterocyclic structures.
Computational chemistry plays a crucial role in predicting and understanding the reactivity of such compounds. pnnl.gov By modeling reaction mechanisms and transition states, researchers can identify potential reaction pathways and design experiments to explore unprecedented reactivity. This synergy between computational and experimental chemistry is expected to unlock new synthetic applications for this compound.
Integration of Machine Learning and AI in Synthetic Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry, particularly in the areas of retrosynthesis and reaction prediction. engineering.org.cnrjptonline.org These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations, thereby accelerating the discovery and optimization of synthetic routes.
Table 2: AI and Machine Learning in Chemical Synthesis
Application Description Potential Impact on this compound Reference Retrosynthesis Prediction AI algorithms propose synthetic routes by working backward from the target molecule. Identification of novel and more efficient synthetic pathways. [4, 9] Reaction Outcome Prediction ML models predict the yield and success of a chemical reaction. Optimization of reaction conditions and reduction of experimental efforts. [5, 7] In Silico Library Screening Computational screening of virtual compound libraries to identify promising candidates. Rapid identification of derivatives with desired properties. mdpi.com
Advanced Materials Science Applications
The structural and electronic properties of pyrazine derivatives make them attractive building blocks for the creation of advanced materials with novel functionalities. Research is currently focused on the incorporation of such molecules into metal-organic frameworks (MOFs) and organic electronic devices.
Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The pyrazine moiety, with its nitrogen atoms capable of coordinating to metal centers, is an excellent candidate for use as a ligand in MOF synthesis. researchgate.net By incorporating this compound or its derivatives as ligands, it may be possible to create MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. mdpi.com
In the realm of materials science, pyrazine derivatives are being investigated for their potential in flexible electronic devices. researchgate.net The electron-withdrawing nature of the pyrazine ring can be harnessed to create p-type organic semiconductors. The development of pyrazinoquinoxaline derivatives, for example, has led to materials with good semiconductor performance in organic field-effect transistors (OFETs). researchgate.net The unique structure of this compound could be exploited to design new organic electronic materials with desirable charge transport and mechanical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Methylpyrazin-2-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A key precursor-based approach involves coupling pyrazine derivatives with acetonitrile moieties under nucleophilic substitution or condensation reactions. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile was synthesized via condensation of arylidenemalononitriles with aminopyridines, using ethanol as a solvent and reflux conditions (80–100°C) . Optimization includes adjusting stoichiometry, temperature, and catalysts (e.g., K₂CO₃ for deprotonation). Purity can be enhanced via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should key signals be interpreted?
- Methodological Answer :
- NMR : ¹H NMR identifies methylpyrazine protons (δ 2.5–3.0 ppm for CH₃) and acetonitrile protons (δ 3.5–4.0 ppm). ¹³C NMR confirms nitrile functionality (δ 115–120 ppm) .
- X-ray Crystallography : Resolve molecular geometry using SHELX software for refinement. For example, a palladium-acetonitrile complex was analyzed at 100 K with R factor = 0.066, highlighting bond angles and disorder handling .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks; fragmentation patterns confirm structural integrity .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. The compound is harmful if inhaled (H331) or absorbed (H311); monitor for cyanide release .
- Storage : Store in dark, inert atmospheres (argon/nitrogen) at room temperature to prevent decomposition .
- Emergency Protocols : Use ChemTrec (1-800-424-9300) for spills or exposure .
Advanced Research Questions
Q. How can DFT calculations predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Modeling : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. For aminoimidazodipyridines, DFT at B3LYP/6-31G(d) level predicted regioselectivity in cyclization reactions .
- Reactivity Insights : Electron-deficient pyrazine rings favor nucleophilic attacks at the methyl-substituted position. Solvent effects (PCM model) refine energy barriers .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- NMR Alignment : Compare experimental ¹H/¹³C shifts with GIAO-calculated values. Adjust for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) using correction factors .
- Crystallographic Validation : Overlay DFT-optimized structures with X-ray data to identify torsional mismatches. SHELXL’s TWIN/BASF commands refine twinned crystals .
Q. How can synthetic routes be optimized using mechanistic insights?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR (C≡N stretch at ~2250 cm⁻¹) to identify rate-limiting steps. For example, arylidenemalononitrile condensation showed second-order kinetics .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency. A Pd complex with acetonitrile ligands exhibited 147 ppm ¹⁵N NMR shifts, indicating ligand stability .
Q. What computational tools address challenges in crystallographic refinement for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
